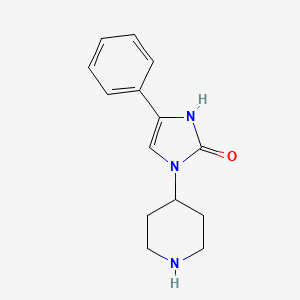

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

描述

属性

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVKWIYGHICKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463059 | |

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205058-28-2 | |

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-step process starting from commercially available precursors . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

化学反应分析

Types of Reactions

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

科学研究应用

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, thereby affecting gene expression and cellular processes . Additionally, it may inhibit certain enzymes by binding to their active sites, leading to altered metabolic pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one and analogous compounds:

Green Chemistry Metrics

- Catalyst Efficiency: H₃PW₁₂O₄₀@nano-TiO₂ enables recyclability and reduces waste in MW-MCRs (atom economy >85%) . Traditional synthesis of the target compound may lack comparable eco-friendly metrics.

- Solvent Use: Solvent-free MW synthesis minimizes environmental impact, contrasting with methods requiring organic solvents (e.g., DMF or THF) .

生物活性

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one (CAS: 205058-28-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step synthetic pathways. The compound can be derived from various starting materials through reactions such as cyclization and functional group modifications. The following table summarizes the key steps in its synthesis:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | 4-Piperidinone, phenyl isocyanate |

| 2 | Reduction | Sodium borohydride |

| 3 | Acylation | Acetic anhydride |

| 4 | Purification | Column chromatography |

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects:

- Opioid Receptor Modulation : The compound has shown selective agonistic activity towards delta-opioid receptors, indicating potential anxiolytic and antidepressant effects. In vitro studies demonstrated significant binding affinities for delta-, mu-, and kappa-opioid receptors .

- Anti-Leukemic Activity : A study highlighted its anti-leukemic properties when tested against various leukemia cell lines. The compound inhibited cell proliferation and induced apoptosis in a concentration-dependent manner .

- NLRP3 Inhibition : Recent research has identified the compound as a novel NLRP3 inhibitor. It effectively reduced IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its role in modulating inflammatory responses .

Case Study 1: Anti-Leukemic Activity

In a controlled study, the compound was tested against the K562 leukemia cell line. Results indicated:

- IC50 : 12 µM after 48 hours.

- Mechanism : Induction of apoptosis via caspase activation.

Case Study 2: Opioid Receptor Interaction

In behavioral assays using mouse models:

- Anxiolytic Effects : Demonstrated reduced anxiety-like behavior in the elevated plus maze test.

- Antidepressant Effects : Showed significant reduction in immobility time in the tail suspension test.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of piperidine derivatives with appropriately substituted imidazolones. Key intermediates (e.g., benzimidazole precursors) are typically characterized using 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis to confirm structural integrity. For example, refluxing with HBr in acetic acid has been used to cyclize intermediates, as seen in analogous piperidinyl-benzimidazole syntheses . Optimization of solvent systems (e.g., ethanol, DMF) and catalysts (e.g., CuI for click chemistry) is critical for yield improvement .

Q. How can researchers validate the purity and identity of this compound?

- Methodological Answer : Purity is assessed via melting point determination, HPLC, and thin-layer chromatography (TLC) . Structural validation requires combining FTIR (to confirm functional groups like C=O and N-H stretches) with NMR spectroscopy (to resolve aromatic protons and piperidine ring protons). Discrepancies between calculated and experimental elemental analysis (C, H, N) should be <0.4% to ensure purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from incomplete cyclization or oxidation. Strategies include:

- Temperature control : Reflux in HBr/acetic acid minimizes side reactions in cyclization steps .

- Catalyst screening : CuI or Pd-based catalysts improve regioselectivity in cross-coupling reactions .

- Inert atmosphere : Use of N₂/Ar prevents oxidation of sensitive intermediates.

Analytical tools like LC-MS and HPLC-DAD help track byproducts, while computational modeling (e.g., DFT) predicts reactive pathways .

Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictory NMR signals may stem from conformational flexibility or impurities. Solutions involve:

- Variable-temperature NMR : Resolves dynamic effects in piperidine ring protons.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic/heterocyclic regions.

- X-ray crystallography : Provides definitive structural confirmation, as applied to related imidazolone derivatives .

Q. How do structural modifications to the piperidine or imidazolone moieties influence biological activity?

- Methodological Answer : Substituents on the piperidine ring (e.g., fluorophenyl groups) enhance binding to targets like histamine receptors, as seen in dual H1/H4 ligands . Modifications to the imidazolone core (e.g., electron-withdrawing groups) improve metabolic stability. Molecular docking and MD simulations predict interactions with active sites, while in vitro assays (e.g., radioligand binding) validate potency .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 0.1M HCl/NaOH at 40°C) reveal degradation products via LC-QTOF-MS . For example, hydrolysis of the imidazolone ring generates benzimidazole derivatives, while oxidation forms N-oxide byproducts . Forced degradation protocols followed by HPLC-UV/ELSD quantify degradation kinetics .

Notes

- Computational methods (e.g., reaction path search, DFT) are recommended for mechanistic studies .

- Stability studies should adhere to ICH guidelines for forced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。